molecular formula C7H15N B13617459 (1,3-Dimethylcyclobutyl)methanamine

(1,3-Dimethylcyclobutyl)methanamine

Cat. No.: B13617459
M. Wt: 113.20 g/mol
InChI Key: RFDRMEPBOMJDMJ-UHFFFAOYSA-N
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Description

(1,3-Dimethylcyclobutyl)methanamine is an organic compound with the molecular formula C7H15N It is a derivative of cyclobutane, where two methyl groups are attached to the 1 and 3 positions of the cyclobutane ring, and a methanamine group is attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethylcyclobutyl)methanamine typically involves the cyclization of suitable precursors followed by the introduction of the methanamine group. One common method involves the reaction of 1,3-dimethylcyclobutanone with ammonia or an amine source under reducing conditions to form the desired amine. The reaction conditions often include the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as the purification of intermediates, control of reaction temperature and pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethylcyclobutyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated amines.

Scientific Research Applications

(1,3-Dimethylcyclobutyl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1,3-Dimethylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can act as a nucleophile, participating in various biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanamine: A similar compound with a cyclobutane ring and a methanamine group, but without the methyl substitutions.

    (1,2-Dimethylcyclobutyl)methanamine: A compound with methyl groups at the 1 and 2 positions of the cyclobutane ring.

    (1,3-Dimethylcyclopentyl)methanamine: A compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

(1,3-Dimethylcyclobutyl)methanamine is unique due to the specific positioning of the methyl groups on the cyclobutane ring, which can influence its chemical reactivity and biological activity. The presence of the methanamine group also provides versatility in its applications across different fields of research.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(1,3-dimethylcyclobutyl)methanamine

InChI

InChI=1S/C7H15N/c1-6-3-7(2,4-6)5-8/h6H,3-5,8H2,1-2H3

InChI Key

RFDRMEPBOMJDMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C)CN

Origin of Product

United States

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